molecular formula C9H6ClNO2 B15362954 3-Chloroindolizine-7-carboxylic acid

3-Chloroindolizine-7-carboxylic acid

Cat. No.: B15362954
M. Wt: 195.60 g/mol
InChI Key: UMSYSSBJMPJNBL-UHFFFAOYSA-N
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Description

3-Chloro-7-Indolizinecarboxylic acid is a chemical compound belonging to the class of indolizine derivatives Indolizines are heterocyclic aromatic organic compounds characterized by a fused pyridine and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-7-Indolizinecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-chloro-7-indolizinecarboxylic acid derivatives using strong bases or acids. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 3-chloro-7-Indolizinecarboxylic acid may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-Indolizinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indolizines or other derivatives.

Scientific Research Applications

3-Chloro-7-Indolizinecarboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indolizine derivatives have been studied for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore the potential use of indolizine derivatives in drug development, particularly for the treatment of various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-7-Indolizinecarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • Indole

  • Indazole

  • Pyrrole

  • Quinoline

  • Isoquinoline

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Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

3-chloroindolizine-7-carboxylic acid

InChI

InChI=1S/C9H6ClNO2/c10-8-2-1-7-5-6(9(12)13)3-4-11(7)8/h1-5H,(H,12,13)

InChI Key

UMSYSSBJMPJNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C2Cl)C=C1C(=O)O

Origin of Product

United States

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